N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic organic compound that features a brominated nitrophenyl group and an isoindoline-1,3-dione moiety. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:
Nitration: The addition of a nitro group to the brominated phenyl ring.
Amide Formation: The coupling of the brominated nitrophenyl group with the isoindoline-1,3-dione moiety through an amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products with oxidized nitro groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with the bromine atom replaced by other functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology
Biological Probes: May be used as a probe in biological studies due to its unique structural features.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry
Chemical Manufacturing: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets through its functional groups, affecting biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-(2-bromo-4-aminophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the combination of a brominated nitrophenyl group and an isoindoline-1,3-dione moiety, which imparts specific chemical and physical properties that may not be present in similar compounds.
Properties
Molecular Formula |
C16H10BrN3O5 |
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Molecular Weight |
404.17 g/mol |
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C16H10BrN3O5/c17-12-7-9(20(24)25)5-6-13(12)18-14(21)8-19-15(22)10-3-1-2-4-11(10)16(19)23/h1-7H,8H2,(H,18,21) |
InChI Key |
VUJHBDWSZIZDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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